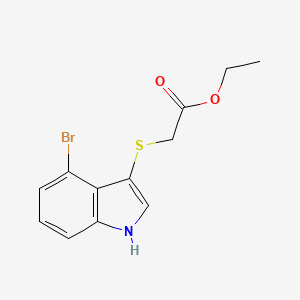

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate

Description

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate is a brominated indole derivative featuring a thioacetate group at the 3-position of the indole scaffold. Indole derivatives are privileged structures in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals . The thioacetate moiety (-S-CH₂-COOEt) contributes to the compound’s polarity and may serve as a reactive handle for further functionalization.

Properties

Molecular Formula |

C12H12BrNO2S |

|---|---|

Molecular Weight |

314.20 g/mol |

IUPAC Name |

ethyl 2-[(4-bromo-1H-indol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C12H12BrNO2S/c1-2-16-11(15)7-17-10-6-14-9-5-3-4-8(13)12(9)10/h3-6,14H,2,7H2,1H3 |

InChI Key |

PISRPXQQPZALGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=CNC2=C1C(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-indole and ethyl bromoacetate.

Thioether Formation: The 4-bromo-1H-indole is reacted with sodium thiosulfate to form the corresponding thioether intermediate.

Esterification: The thioether intermediate is then esterified with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thioacetate group can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

Substitution: New indole derivatives with different substituents at the 4-position.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and microbial infections.

Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with various biological targets.

Chemical Biology: It is employed in the design and synthesis of chemical probes to study biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate is largely dependent on its interactions with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromo and thioacetate groups can further influence the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Sulfur-containing analogues (e.g., triazole-, tetrazole-, or phenylthio derivatives) are synthesized via S-alkylation, a versatile method for introducing thioether linkages .

- Bromoindole derivatives (e.g., ) highlight the impact of halogenation on indole reactivity and bioactivity.

- Electron-withdrawing groups (e.g., nitrobenzoyl in ) enhance electrophilicity, whereas amino groups (e.g., ) increase electron density.

Physicochemical Properties

- Solubility : Thioacetate derivatives (e.g., ) exhibit moderate polarity due to the ester and sulfur groups, enhancing solubility in organic solvents (e.g., AcOEt, DMF). Bromo-substituted indoles (e.g., ) are likely less polar, favoring lipophilic environments.

- Thermal Stability: Melting points for analogues range widely (e.g., 163–165°C for ; 215–217°C for pyrimidinone derivatives ), influenced by crystallinity and intermolecular interactions.

Biological Activity

Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to a class of indole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-bromoindole with thioacetic acid derivatives, followed by esterification processes. The resulting compound features both an ethyl ester and a thioether functional group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound has shown promising results against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 18 |

These results indicate that this compound possesses notable antimicrobial properties, comparable to standard antibiotics .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (Hep-G2).

Case Study: Cytotoxicity Against Hep-G2 Cells

In vitro studies using the MTT assay revealed that this compound exhibited significant cytotoxicity at concentrations ranging from 10 to 100 µg/mL. The compound showed a dose-dependent decrease in cell viability:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 85 ± 5 |

| 50 | 55 ± 7 |

| 100 | 25 ± 6 |

This indicates a promising potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed through various assays, including DPPH radical scavenging and FRAP assays.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 ± 3 |

| FRAP | 50 ± 2 |

These results suggest that the compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.